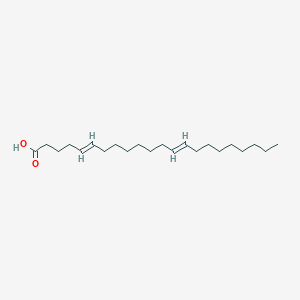

5,13-Docosadienoic acid

Description

Structure

2D Structure

Properties

CAS No. |

182305-58-4 |

|---|---|

Molecular Formula |

C22H40O2 |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

(5E,13E)-docosa-5,13-dienoic acid |

InChI |

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9+,18-17+ |

InChI Key |

HVHVBKMJDJLCEQ-RKHHRFTBSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCC/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of Docosadienoic Acids

Gastropods (e.g., Thais carinifera)

Analysis of the prosobranch gastropod Thais carinifera from the Pakistan coast revealed the presence of 5,13-docosadienoic acid. jcsp.org.pkresearchgate.net In a study, this non-methylene interrupted dienoic acid constituted a significant portion of the total polyunsaturated fatty acids (PUFAs), with males showing 9.36% and females 8.06% in their digestive gland/gonad complex. jcsp.org.pk This fatty acid was found to be abundant among the PUFA constituents in both male and female samples of this species. jcsp.org.pkresearchgate.netresearchgate.net

Sponges (e.g., Mycale spp.)

Marine sponges are known to contain a wide array of fatty acids, including very long-chain fatty acids sometimes referred to as 'demospongic acids'. researchgate.net While studies have identified various docosadienoic acid isomers in sponges, such as 3,16-docosadienoic acid in Polymastia penicillus, specific identification of this compound in Mycale spp. is not explicitly detailed in the provided search results. nih.gov Sponges of the Haplosclerida order have been shown to contain a vast number of saturated and unsaturated fatty acids, though a specific mention of this compound is not present. qu.edu.qa

Presence in Plant Species

Several terrestrial plant species have been identified as sources of this compound.

Oilseed Crops (e.g., Meadowfoam (Limnanthes alba L.), Pearl Millet (Pennisetum glaucum L.))

Meadowfoam (Limnanthes alba L.) seed oil is particularly recognized for its unique fatty acid composition, which includes a significant amount of this compound. researchgate.netdss.go.thresearchgate.net Studies have reported that this fatty acid can constitute between 10% and 20% of the total fatty acids in meadowfoam oil. researchgate.netnih.gov One analysis identified 5Z,13Z-docosadienoic acid at 17.5% in meadowfoam seed oil. researchgate.net

Pearl millet (Pennisetum glaucum L.), a vital cereal crop in many parts of the world, has also been found to contain docosadienoic acids. icrisat.orgnih.govcerealsgrains.orgffhdj.com A metabolomics study identified 13,16-docosadienoic acid as one of the fatty acids present in pearl millet genotypes. nih.gov

Other Botanical Sources (e.g., Mercurialis annua L., Propolis)

The aerial parts of Mercurialis annua L. have been found to contain cis-13,16-docosadienoic acid, albeit as a minor fatty acid. bibliotekanauki.plresearchgate.net One study reported its presence at 2.23% of the total fatty acids. bibliotekanauki.pl The pollenkitt of Mercurialis annua is also a source of fatty acids. nih.gov

Propolis, a resinous mixture produced by honeybees from tree buds and other botanical sources, has a complex chemical composition that includes various fatty acids. mdpi.comfarmaciajournal.comscielo.org.zanih.govsrce.hr Studies on propolis from different regions have identified the presence of cis-13,16-docosadienoic acid. bibliotekanauki.plmdpi.comfarmaciajournal.comscielo.org.zanih.gov For instance, an analysis of Jordanian propolis reported this fatty acid at a concentration of 1.0%. scielo.org.zanih.gov

Detection in Mammalian Tissues and Biological Fluids

Docosadienoic acids have been detected in mammalian systems. For example, 13Z,16Z-Docosadienoic acid has been identified in mammals and is known to be a natural ω-6 polyunsaturated fatty acid. caymanchem.comapexbt.combertin-bioreagent.com It has been found to be an agonist of the free fatty acid receptor 4 (FFAR4) and can inhibit the secretion of ghrelin. caymanchem.comapexbt.combertin-bioreagent.com Furthermore, a study on late Alzheimer's disease subjects showed increased levels of cis-13,16-docosadienoic acid in the brain, suggesting a potential role in neuroprotective mechanisms. ajtr.org

Data Tables

Table 1: Occurrence of this compound and its Isomers in Various Organisms

| Organism/Source | Species/Type | Part Analyzed | Isomer Identified | Concentration (%) | Reference(s) |

| Gastropod | Thais carinifera | Digestive gland/gonad complex | This compound | 9.36 (male), 8.06 (female) | jcsp.org.pk |

| Oilseed Crop | Meadowfoam (Limnanthes alba L.) | Seed oil | 5Z,13Z-docosadienoic acid | 17.5 | researchgate.net |

| Oilseed Crop | Meadowfoam (Limnanthes alba L.) | Seed oil | This compound | 19 | dss.go.th |

| Botanical Source | Mercurialis annua L. | Aerial parts | cis-13,16-docosadienoic acid | 2.23 | bibliotekanauki.pl |

| Botanical Source | Propolis (Jordanian) | - | cis-13,16-docosadienoic acid | 1.0 | scielo.org.zanih.gov |

| Botanical Source | Propolis (Turkish) | - | cis-13, 16-docosadienoic acid | 0.65-0.72 | srce.hr |

| Oilseed Crop | Pearl Millet (Pennisetum glaucum L.) | Genotypes | 13,16-docosadienoic acid | - | nih.gov |

Brain Tissue (e.g., in Alzheimer's disease research)

Research has identified significant alterations in the levels of docosadienoic acid isomers in brain tissue, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).

A study using gas chromatography-mass spectrometry (GC-MS) on post-mortem neocortical tissue found that concentrations of cis-13,16-docosadienoic acid were substantially higher in the brains of patients with late-stage AD compared to age-matched controls. nih.gov Similarly, another investigation focusing on the human parietal cortex (Brodmann area 7) observed elevated levels of cis-13,16-docosadienoic acid in cases of moderate AD and dementia with Lewy bodies (DLB). nih.gov Interestingly, this study noted that the increase in this fatty acid was more pronounced in moderate AD pathology than in severe AD, suggesting a potential dynamic metabolic response in the earlier stages of the disease's pathological development. nih.gov

| Condition | Brain Region | Reported Change vs. Control | Source |

|---|---|---|---|

| Late-Stage Alzheimer's Disease | Neocortex (Brodmann 7) | 170% Increase | nih.gov |

| Moderate Alzheimer's Disease | Parietal Cortex (Brodmann 7) | Significantly Higher | nih.gov |

| Dementia with Lewy Bodies (DLB) | Parietal Cortex (Brodmann 7) | Significantly Higher | nih.gov |

While the metabolism of various unsaturated fatty acids is known to be associated with the progression of Alzheimer's disease, the specific elevation of cis-13,16-docosadienoic acid points to its potential role in the disease's pathology. nih.govneurodegenerationresearch.eu

Placenta

Docosadienoic acid has been identified as a component of placental lipids. In analyses of fatty acid methyl esters from human placental tissue, cis-13,16-docosadienoic acid methyl ester has been quantified. londonmet.ac.uk Studies on animal models suggest that maternal diet may influence the concentration of this fatty acid in the placenta. For instance, it is inferred that docosadienoic acid (22:2, n6) may increase and be stored in placental lipid droplets in response to a maternal Western-style diet. nih.gov The transport and metabolism of fatty acids across the placenta are complex processes, crucial for fetal development. ujms.net

Plasma

Docosadienoic acid is a detectable component of fatty acids circulating in human plasma. A comprehensive profiling of plasma fatty acids in a cohort of young, healthy Canadian adults determined the concentration of 13,16-docosadienoic acid (22:2 c13c16). plos.org These findings provide a quantitative baseline for this fatty acid in a healthy population. Other studies have also included docosadienoic acid in the panel of plasma fatty acids analyzed to investigate lipid metabolism in different populations. dovepress.com

| Fatty Acid | Population | Mean Concentration (μmol/L) | Source |

|---|---|---|---|

| 22:2 c13c16 (Docosadienoic acid) | Young, Healthy Canadian Adults | 3.1 ± 3.3 | plos.org |

Erythrocytes

The fatty acid composition of erythrocyte (red blood cell) membranes includes docosadienoic acid, although it is typically considered a minor component. smartnutrition.co.uk In studies analyzing the fatty acid profile of erythrocyte membranes from hyperlipidemic patients, cis-13,16-docosadienoic acid was included in the reference standards and was found to be elevated along with other fatty acids in these patients compared to healthy controls. japer.in Additionally, this compound has been mentioned in patent literature in the context of substances that may protect erythrocytes from oxidative damage. google.com

Microbial Sources (e.g., Anaerobic Fungi, Bacteria)

Several microbial species have been shown to produce docosadienoic acids.

Anaerobic Fungi : cis-13,16-Docosadienoic acid has been detected in very small amounts in the fresh mycelia of anaerobic rumen fungi, including strains from the genera Neocallimastix, Caecomyces, Orpinomyces, and Anaeromyces. nih.govresearchgate.net Its presence is considered a unique characteristic of these fungi. nih.govresearchgate.net

Yeast and Other Fungi : The yeast Rhodotorula sp. is known to produce very long-chain fatty acids, including docosadienoic acid. researchgate.net The fungus Nigrospora sp., isolated from the Pampa biome in Brazil, was also found to produce docosadienoic acid during submerged fermentation. scielo.br Furthermore, microorganisms like Mortierella sp. are utilized in patented processes for the production of lipids containing 13,16-docosadienoic acid. google.com

Bacteria : The bacterium Lactobacillus johnsonii N6.2 demonstrated the ability to rapidly synthesize docosadienoic acid when erucic acid was provided in the growth medium. nih.gov

Comparative Analysis of Isomer Distribution Across Biological Sources

The distribution of docosadienoic acid isomers varies across different biological sources, with the cis-13,16-docosadienoic acid isomer being the most frequently documented in the literature.

In Mammalian Tissues : As detailed above, cis-13,16-docosadienoic acid is the isomer identified in human brain tissue, plasma, placenta, and erythrocytes. nih.govnih.govplos.orgjaper.in Its levels are notably altered in the brain tissue of individuals with neurodegenerative diseases. nih.govnih.gov

In Microbial Sources : The cis-13,16 isomer is also the form reported in studies of anaerobic rumen fungi. nih.gov Various other microorganisms, including the bacterium Lactobacillus johnsonii and fungi like Rhodotorula sp. and Nigrospora sp., are reported to produce docosadienoic acid, with patents specifying the 13,16 isomer. researchgate.netscielo.brgoogle.comnih.gov

Other Isomers : While the cis-13,16 form is prominent in biological research, other isomers exist. The PubChem database lists isomers such as (5Z,13Z)-docosadienoic acid and (5E,13E)-docosadienoic acid. nih.govnih.gov The (5E, 13E)–5,13–Docosadienoic acid isomer has been used in studies investigating its effects on oxidative stress in rats. researchgate.net Plant fatty acid databases also catalog various isomers, including (5Z,13Z)- and (Z,E)-5,13-docosadienoic acid. plantfadb.orgplantfadb.org However, the natural distribution of these specific isomers in the human tissues and microbial sources discussed in this article is less characterized compared to the cis-13,16 isomer.

Biosynthesis and Enzymatic Pathways of Docosadienoic Acids

De Novo Fatty Acid Synthesis Contributions

De novo synthesis of fatty acids is the fundamental process by which the initial fatty acid backbone is created from non-lipid precursors. nih.gov This pathway is crucial as it provides the foundational saturated fatty acid, palmitate, which can then be modified to produce a wide array of more complex fatty acids, including docosadienoic acids.

The key aspects of this process include:

Location: In mammals, de novo fatty acid synthesis primarily occurs in the cytoplasm of cells, particularly in the liver and adipose tissues. pharmacy180.comslideshare.netslideshare.net

Precursor Molecule: The starting material for this pathway is acetyl-CoA, which is largely derived from the metabolism of carbohydrates and some amino acids. pharmaguideline.com

Key Enzymes: Two enzymes are central to this process:

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, which is the rate-limiting step of fatty acid synthesis. pharmacy180.com

Fatty Acid Synthase (FASN): This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. nih.govpharmaguideline.com

End Product: The primary product of the FASN complex is palmitic acid (16:0), a 16-carbon saturated fatty acid. slideshare.netpharmaguideline.com

Palmitate serves as the main precursor for longer-chain fatty acids. Through subsequent enzymatic reactions, including elongation and desaturation, palmitate can be converted into longer saturated and unsaturated fatty acids, which are the ultimate precursors for very long-chain polyunsaturated fatty acids (PUFAs) like 5,13-docosadienoic acid.

Elongation of Precursor Fatty Acids

Once precursor fatty acids are available, they undergo a series of elongation steps to increase their carbon chain length. This process is critical for converting C20 fatty acids into the C22 backbone of docosadienoic acids.

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is a key intermediate in the omega-6 fatty acid pathway. wikipedia.org It is formed by the elongation of γ-linolenic acid (GLA). nih.govnih.gov DGLA itself can be a substrate for further elongation to form a C22 fatty acid. This elongation step involves the addition of a two-carbon unit, converting the 20-carbon DGLA into a 22-carbon docosatrienoic acid (22:3n-6), which is a direct precursor that can be desaturated to form a docosadienoic acid.

The elongation of fatty acid chains is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVL) enzymes. These enzymes are membrane-bound proteins located in the endoplasmic reticulum. nih.gov

Different ELOVL enzymes exhibit specificity for substrates of varying chain lengths and degrees of saturation.

ELOVL5: This elongase is generally efficient in elongating C18 and C20 PUFAs. nih.govnih.gov It is involved in converting GLA to DGLA. nih.gov

ELOVL2: This enzyme is particularly crucial for the synthesis of very long-chain PUFAs, such as docosahexaenoic acid (DHA). nih.govarvojournals.org It demonstrates high efficiency in elongating C20 and C22 PUFA substrates. nih.gov ELOVL2 is responsible for the sequential elongation of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA) and its further elongation to a 24-carbon precursor of DHA. nih.gov Given its substrate preference for C20 PUFAs, ELOVL2 is a key enzyme in the elongation of DGLA to its C22 fatty acid derivative. arvojournals.orgresearchgate.net

| Enzyme | Primary Substrates | Key Products |

|---|---|---|

| ELOVL5 | C18-C20 PUFAs (e.g., γ-linolenic acid) | C20-C22 PUFAs (e.g., Dihomo-γ-linolenic acid) |

| ELOVL2 | C20-C22 PUFAs (e.g., Dihomo-γ-linolenic acid, Eicosapentaenoic acid) | C22-C24 PUFAs (e.g., Docosapentaenoic acid, Docosatrienoic acid) |

Desaturation Mechanisms

Desaturation is the process of introducing double bonds into the fatty acid chain at specific positions. This step is catalyzed by fatty acid desaturases (FADS) and is essential for creating the characteristic unsaturated nature of this compound.

The Δ5-desaturase, encoded by the FADS1 gene, is a critical enzyme that introduces a double bond at the fifth carbon from the carboxyl end of a fatty acid. semanticscholar.orgresearchgate.net This enzyme is well-known for its role in converting DGLA (20:3n-6) into arachidonic acid (AA; 20:4n-6). nih.govbvsalud.org In the context of this compound synthesis, the Δ5-desaturase would act on a C22 precursor to create the double bond at the Δ5 position. This enzymatic action is a rate-limiting step in the synthesis of many bioactive PUFAs. bvsalud.org

While Δ5-desaturase is responsible for the double bond at the 5-position, other desaturases are required to form the complete this compound structure.

FADS2 (Δ6-Desaturase): The FADS2 enzyme is primarily known as Δ6-desaturase, which catalyzes the first desaturation step in the synthesis of PUFAs from linoleic acid and α-linolenic acid. genecards.orgembopress.org However, research has shown that FADS2 is a multifunctional enzyme with other activities, including Δ8 and Δ4 desaturation capabilities. semanticscholar.orgnih.govablesci.com Its involvement in creating the Δ13 double bond in a C22 fatty acid is less direct but may occur as part of a more complex pathway, potentially involving initial desaturation of a shorter precursor fatty acid.

Δ13-Desaturase: The formation of the double bond at the Δ13 position requires a specific desaturase. While Δ13 desaturase activity is not as commonly characterized in mammals as Δ5 and Δ6 desaturases, specific enzymes capable of this action have been identified in other organisms. The function of FADS3, another member of the fatty acid desaturase family, has been linked to a potential Δ13-desaturation of trans-vaccenate, indicating that enzymes with this positional specificity exist. semanticscholar.org

The precise pathway and interplay of these desaturases can vary, but their coordinated action is essential for synthesizing the final this compound molecule.

| Enzyme (Gene) | Primary Activity | Role in Docosadienoic Acid Synthesis |

|---|---|---|

| Δ5-Desaturase (FADS1) | Introduces double bond at the 5th carbon | Creates the Δ5 double bond. |

| Δ6-Desaturase (FADS2) | Introduces double bond at the 6th carbon | Acts on precursor fatty acids (e.g., linoleic acid); may have other desaturation activities relevant to the pathway. semanticscholar.orggenecards.org |

| Δ13-Desaturase (e.g., FADS3 activity) | Introduces double bond at the 13th carbon | Creates the Δ13 double bond required for the final structure. semanticscholar.org |

Genetic and Enzymatic Regulation of Docosadienoic Acid Production

The precise genetic and enzymatic regulation of this compound production has not been fully detailed. However, drawing parallels with the regulation of other polyunsaturated fatty acids (PUFAs), it is evident that a complex interplay of transcriptional and allosteric control mechanisms is at play. In marine invertebrates, the synthesis of NMI fatty acids is contingent on the expression and activity of specific desaturase and elongase enzymes.

Key Regulatory Points:

Transcriptional Control: The expression of genes encoding for Δ5 and other relevant desaturases and elongases is a critical regulatory point. These genes are likely under the control of transcription factors that respond to developmental cues, dietary fatty acid composition, and environmental stressors.

Feedback Inhibition: It is plausible that, similar to other fatty acid biosynthetic pathways, the end-product, 5,13-docosadienoyl-CoA, or a downstream metabolite, may exert feedback inhibition on the key enzymes of the pathway, thereby preventing its over-accumulation.

In prokaryotic systems, the regulation of PUFA synthesis is better characterized. For instance, in some marine bacteria, the pfa gene cluster, responsible for the synthesis of long-chain PUFAs, is regulated by novel transcriptional regulators that are responsive to exogenous fatty acids. nih.gov This mode of regulation is distinct from the canonical fatty acid regulatory mechanisms involving FadR and FabR. nih.govresearchgate.net

Comparative Biosynthetic Routes in Eukaryotic and Prokaryotic Systems

The biosynthesis of this compound is predominantly observed in eukaryotic organisms, particularly marine invertebrates. nih.gov In these organisms, the pathway follows the established aerobic route for PUFA synthesis, which involves a coordinated series of desaturation and chain elongation steps.

Eukaryotic Biosynthesis: The synthesis likely initiates from a shorter-chain fatty acid precursor. A sequence of enzymatic reactions catalyzed by specific desaturases and elongases leads to the formation of the 22-carbon chain with double bonds at the Δ5 and Δ13 positions. The involvement of a Δ5 desaturase is a recurring theme in the biosynthesis of various NMI fatty acids in marine invertebrates. researchgate.net

Prokaryotic Biosynthesis: While some marine bacteria are prolific producers of long-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the synthesis of NMI fatty acids such as this compound is not a commonly reported feature. nih.gov Prokaryotic PUFA synthesis often proceeds via a polyketide synthase (PKS)-like pathway, which is mechanistically distinct from the eukaryotic desaturase/elongase system. nih.govnih.gov This anaerobic pathway utilizes a large, multi-domain enzyme complex encoded by the pfa genes. nih.govnih.gov Given the different enzymatic machinery, a direct comparative analysis of the biosynthetic routes for this compound is challenging, as its synthesis appears to be a specialized metabolic trait of certain eukaryotes.

Metabolic Fate and Catabolism Pathways

The metabolic fate and catabolic breakdown of this compound are not yet fully elucidated. However, based on the principles of fatty acid metabolism, it is anticipated to be degraded via a modified β-oxidation pathway, likely occurring within the peroxisomes. The non-standard positions of the double bonds in this NMI fatty acid necessitate the involvement of auxiliary enzymes to reconfigure the double bonds for processing by the core β-oxidation enzymes.

The catabolism of unsaturated fatty acids generally requires one or more isomerases and reductases to handle the double bonds that are not in the standard positions for the action of enoyl-CoA hydratase. libretexts.org For this compound, the breakdown would proceed through successive rounds of β-oxidation, shortening the carbon chain by two carbons in each cycle, until the double bonds are encountered. At these points, specific isomerases would be required to shift the position of the double bonds, allowing the β-oxidation to continue.

The complete oxidation of the fatty acid chain would ultimately yield acetyl-CoA molecules, which can then enter the citric acid cycle for energy production. libretexts.org The specific identities and mechanisms of the auxiliary enzymes involved in the catabolism of this compound represent an important area for future research.

Molecular and Cellular Mechanisms of Action of Docosadienoic Acids

Receptor-Mediated Signaling

Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonism by 13Z,16Z-Docosadienoic Acid

13Z,16Z-Docosadienoic acid, a naturally occurring ω-6 polyunsaturated fatty acid (PUFA), functions as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G-protein coupled receptor 120 (GPR120) caymanchem.commedchemexpress.comapexbt.com. FFAR4 is a receptor protein located on the surface of various cells that binds to medium and long-chain fatty acids, activating signaling pathways within the cell wikipedia.org.

The activation of FFAR4 by ligands such as 13Z,16Z-docosadienoic acid is involved in a variety of physiological processes. These include the regulation of energy homeostasis, anti-inflammatory responses, insulin (B600854) sensitization, and the release of gut peptides apexbt.com. For instance, studies have shown that agonism of FFAR4 by long-chain fatty acids can strongly inhibit the secretion of ghrelin, a hormone that stimulates appetite, from isolated mouse gastric cells caymanchem.comapexbt.com.

FFAR4 is expressed in a range of cell types critical to inflammation and metabolic regulation, including macrophages, dendritic cells, eosinophils, neutrophils, and T cells wikipedia.org. The interaction between 13Z,16Z-docosadienoic acid and this receptor highlights a key mechanism by which dietary fatty acids can exert signaling functions and influence cellular responses.

Table 1: Receptor Agonism of 13Z,16Z-Docosadienoic Acid

| Compound | Receptor | Action |

|---|

Enzymatic Modulation and Inhibition

Cyclooxygenase (COX) Enzyme Inhibition by 13,16-Docosadienoic Acid

Polyunsaturated fatty acids can modulate the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. The arachidonic acid pathway, a central component of the inflammatory response, is regulated by the action of COX-1 and COX-2 mdpi.com. These enzymes metabolize arachidonic acid to produce pro-inflammatory prostaglandins (B1171923) mdpi.com.

Various n-3 and n-6 fatty acids with 18 to 22 carbon atoms can act as competitive inhibitors of COX-1 and COX-2 by competing with arachidonic acid for the enzyme's active site mdpi.com. This competition leads to a reduction in the synthesis of prostaglandins derived from arachidonic acid mdpi.com. While direct studies on 13,16-docosadienoic acid are limited, its structural similarity to other long-chain PUFAs suggests it may exert a similar inhibitory effect on COX enzymes, thereby contributing to the modulation of inflammatory pathways.

Table 2: Potential Enzymatic Inhibition by 13,16-Docosadienoic Acid

| Compound | Target Enzyme | Potential Mechanism |

|---|

Tyrosinase Activity Modulation (analogous to Docosatrienoic acid)

Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin (B1238610) production. researchgate.net The overproduction of melanin can lead to hyperpigmentation disorders rsc.org. Certain polyunsaturated fatty acids have been shown to inhibit melanogenesis by modulating tyrosinase activity.

For instance, docosatrienoic acid (DTA) has been demonstrated to reduce melanin content and intracellular tyrosinase activity in B16F10 melanoma cells. researchgate.netnih.gov This effect is achieved by downregulating the mRNA expression of tyrosinase and other related proteins by inhibiting the nuclear translocation of the microphthalmia-associated transcription factor (MITF) researchgate.netnih.gov. While DTA showed only mild direct inhibition of mushroom tyrosinase at high concentrations, its primary anti-melanogenic effect is attributed to its influence on the MITF/tyrosinase axis at much lower concentrations researchgate.netnih.gov. Similarly, docosahexaenoic acid (DHA) has been found to inhibit melanin synthesis by increasing the degradation of tyrosinase nih.gov.

Given the structural similarities and shared class of polyunsaturated fatty acids, it is plausible that 5,13-docosadienoic acid could exert analogous modulatory effects on tyrosinase activity and melanogenesis.

Table 3: Analogous Modulation of Tyrosinase Activity

| Analogous Compound | Effect on Melanogenesis | Mechanism of Action |

|---|---|---|

| Docosatrienoic Acid (DTA) | Inhibition | Downregulation of tyrosinase mRNA expression via MITF inhibition researchgate.netnih.gov |

Integration into Cellular Membranes and its Functional Implications

Polyunsaturated fatty acids, including docosadienoic acids, can be readily incorporated into the phospholipids (B1166683) of cellular membranes. lipotype.comnih.gov This integration leads to significant alterations in the composition and biophysical properties of the membrane lipotype.com.

The incorporation of PUFAs like docosahexaenoic acid (DHA) can increase membrane fluidity. lipotype.comnih.gov This is due to the flexible nature of the acyl chains with multiple double bonds nih.gov. Increased membrane fluidity can, in turn, influence various cellular processes such as membrane fusion and division lipotype.com.

Furthermore, the integration of these fatty acids can affect membrane thickness and permeability to ions and small molecules lipotype.com. The altered lipid environment can also impact the activity of membrane-bound proteins nih.govresearchgate.net. The cell may respond to these changes through transcriptional regulatory mechanisms, such as the sterol regulatory element-binding protein 2 (SREBP2) pathway, to maintain membrane homeostasis lipotype.com. Therefore, the incorporation of this compound into cell membranes is expected to have profound functional implications for cellular physiology.

Table 4: Functional Implications of PUFA Integration into Cellular Membranes

| Membrane Property | Effect of PUFA Integration | Consequence |

|---|---|---|

| Fluidity | Increased lipotype.comnih.gov | Facilitates membrane fusion and division lipotype.com |

| Permeability | May be increased lipotype.com | Affects transport of ions and small molecules |

| Thickness | Can be altered lipotype.com | Influences membrane structure |

Role as Precursors for Bioactive Lipid Mediators

Long-chain polyunsaturated fatty acids serve as precursors for the biosynthesis of a diverse array of potent signaling molecules known as lipid mediators. These mediators play crucial roles in the regulation of inflammation and other physiological processes.

Specifically, omega-3 fatty acids like docosahexaenoic acid (DHA) are converted into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins d-nb.infonih.gov. These molecules actively participate in the resolution of inflammation by blocking the production of pro-inflammatory mediators and promoting the clearance of inflammatory cells d-nb.infomdpi.com.

The synthesis of these bioactive lipid mediators is initiated by the release of the precursor fatty acid from membrane phospholipids, followed by enzymatic conversion through pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes mdpi.com. Given that this compound is a long-chain polyunsaturated fatty acid, it has the potential to be metabolized into novel bioactive lipid mediators that could participate in the complex signaling networks governing cellular and physiological responses.

Table 5: Bioactive Lipid Mediators Derived from PUFAs

| Precursor Fatty Acid | Derived Lipid Mediators | General Function |

|---|---|---|

| Docosahexaenoic Acid (DHA) | Resolvins (D-series), Protectins, Maresins nih.gov | Pro-resolving, Anti-inflammatory |

| Eicosapentaenoic Acid (EPA) | Resolvins (E-series) | Pro-resolving, Anti-inflammatory |

Biological and Physiological Roles of Docosadienoic Acids

Modulation of Inflammatory Responses (e.g., Anti-inflammatory properties of 13,16-Docosadienoic Acid)

Certain isomers of docosadienoic acid have demonstrated notable anti-inflammatory effects. For instance, cis-13,16-docosadienoic acid has been identified as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net These enzymes are critical in the inflammatory process, responsible for the synthesis of prostaglandins (B1171923). The inhibitory action of cis-13,16-docosadienoic acid on these enzymes suggests a mechanism by which it can modulate inflammatory responses, similar to the action of some non-steroidal anti-inflammatory drugs. researchgate.netresearchgate.net

Furthermore, docosadienoic acid (DDA) has been shown to exert strong anti-inflammatory effects in human macrophage cells by reducing the expression levels of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon γ (IFN-γ), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor α (TNF-α). nih.gov Docosahexaenoic acid (DHA), a related very-long-chain fatty acid, is a known precursor to pro-resolving lipid mediators that are essential for the resolution phase of inflammation. nih.gov These mediators help regulate leukocyte trafficking and facilitate the clearance of apoptotic cells by macrophages, a critical step in preventing chronic inflammation. nih.gov

Antioxidant Activities and Mitigation of Oxidative Stress

Docosadienoic acids also contribute to the body's defense against oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants.

Research has highlighted the therapeutic potential of (5E,13E)–5,13–Docosadienoic acid (DA) in combating oxidative damage. In a study involving rats with carbon tetrachloride (CCl4)-induced oxidative stress, treatment with DA demonstrated a significant restorative effect. researchgate.net CCl4 is a well-known toxin that induces lipid peroxidation and depletes the liver's antioxidant stores. researchgate.netnih.gov

The administration of DA to CCl4-intoxicated rats helped to normalize levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net Furthermore, it restored the levels of reduced glutathione (GSH), vitamin C, and vitamin E, which were significantly depleted by CCl4 treatment. researchgate.net These findings suggest that (5E,13E)–5,13–Docosadienoic acid has a therapeutic effect in countering oxidative stress by bolstering the antioxidant defense system. researchgate.net

Effect of (5E,13E)–5,13–Docosadienoic Acid on Antioxidant Levels in CCl4-Treated Rats

| Biomarker | Effect of CCl4 Treatment | Effect of DA Co-administration |

|---|---|---|

| Lipid Peroxidation (TBARS) | Increased | Reduced towards normal |

| Reduced Glutathione (GSH) | Diminished | Restored to near normal |

| Superoxide Dismutase (SOD) | Decreased | Restored to near normal |

| Catalase (CAT) | Decreased | Restored to near normal |

| Glutathione Peroxidase (GPx) | Decreased | Restored to near normal |

| Vitamin C | Decreased | Restored to near normal |

| Vitamin E | Decreased | Restored to near normal |

Beyond specific isomers, docosadienoic acids as a class have been recognized for their antioxidant capabilities. researchgate.net Studies have shown that these very-long-chain polyunsaturated fatty acids exhibit good antioxidant activity. researchgate.net Their ability to counteract reactive oxygen species (ROS) is a key feature of their protective role. researchgate.net For example, docosahexaenoic acid (DHA) has been shown to decrease cellular and mitochondrial ROS levels and increase the total antioxidant capacity in cells. researchgate.netnih.gov This antioxidant activity is attributed to its ability to enhance mitochondrial functions and biogenesis. nih.govmdpi.com

Impact on Cellular Signaling Pathways

Docosadienoic acids and other related very-long-chain fatty acids are integral to cellular signaling, influencing pathways that govern inflammation, cell survival, and metabolism. qiagen.com The incorporation of these fatty acids into cell membrane phospholipids (B1166683) can alter the function of membrane-bound proteins and signaling domains known as lipid rafts. nih.gov This alteration can affect the translocation and activation of various kinases, such as protein kinase C (PKC) and Akt, which are crucial for promoting neuronal development and survival. nih.govqiagen.com

These lipid-derived molecules can act as signaling mediators themselves or be converted into other bioactive mediators. qiagen.comnih.gov For instance, DHA can be metabolized into compounds like neuroprotectin D1, which has anti-inflammatory properties, and synaptamide, which promotes neurogenesis. nih.gov These molecules can then interact with specific receptors, such as G-protein coupled receptors (GPCRs), to trigger downstream signaling cascades, like the cAMP/protein kinase A (PKA) pathway, ultimately influencing gene expression and cellular function. nih.gov

Contributions to Membrane Structure and Fluidity

The physical properties of cell membranes are heavily influenced by their lipid composition. Docosadienoic acids, being long and unsaturated fatty acids, play a significant role in determining membrane fluidity and structure. nih.gov The presence of double bonds in their hydrocarbon chains creates "kinks" that prevent tight packing of the lipid molecules, thereby increasing the fluidity of the membrane. wikipedia.org

This increased fluidity is vital for the proper function of membrane proteins, including receptors and enzymes, whose conformational changes and lateral diffusion are necessary for their activity. nih.govresearchgate.net Studies have shown that fatty acids with four or more double bonds are particularly effective at increasing membrane fluidity. nih.gov By altering properties like acyl chain order, permeability, and phase behavior, these fatty acids help maintain the dynamic nature of cell membranes, which is essential for cellular processes such as signaling and transport. nih.govresearchgate.net

Involvement in Metabolic Regulation (e.g., Inhibition of Ghrelin Secretion by 13Z,16Z-Docosadienoic Acid)

Docosadienoic acids are also involved in the complex network of metabolic regulation. One notable example is their role in modulating the secretion of ghrelin, a gastric peptide hormone that stimulates appetite. nih.govnih.gov

Studies using isolated gastric ghrelin cells have shown that long-chain fatty acids, including docosadienoic acid, can significantly suppress ghrelin secretion. nih.govnih.govresearchgate.net This inhibition is thought to occur when ghrelin cells in the stomach directly sense the presence of these fatty acids after a meal. nih.govnih.gov The proposed mechanism involves the interaction of the fatty acids with the G-protein coupled receptor GPR120 on the surface of ghrelin cells. nih.govnih.gov This interaction triggers a signaling cascade that leads to the inhibition of ghrelin release, contributing to the feeling of satiety after eating. nih.govnih.gov

Neurobiological Relevance

Alterations in Alzheimer's Disease Brain Fatty Acid Profiles

A notable study investigating fatty acid profiles in the post-mortem brain tissue of individuals with late-stage Alzheimer's disease (AD) identified significant alterations compared to age-matched controls. Among the fatty acids found in elevated concentrations in AD brain tissue was cis-13,16-docosadienoic acid, which showed a substantial increase. This finding suggests a potential link between the metabolism of docosadienoic acid isomers and the pathophysiology of Alzheimer's disease. However, the precise role of these changes, whether they are a cause or a consequence of the disease, remains to be elucidated. The broader context of lipid metabolism disturbances is a well-established feature of AD, with many classes of lipids being affected.

It is important to distinguish these findings from the more extensively studied role of docosahexaenoic acid (DHA) in the brain. Numerous studies have explored the link between DHA levels and cognitive function, with some suggesting that lower DHA levels may be associated with an increased risk of dementia. nih.govresearchgate.netscienggj.org DHA is known to be crucial for the structure and function of neuronal membranes and is involved in neurogenesis, neurotransmission, and cell survival. chapman.edu

Potential for Neuroprotection

The neuroprotective potential of very long-chain polyunsaturated fatty acids is an active area of investigation. DHA, for example, is known to exert neuroprotective effects through various mechanisms, including the modulation of inflammatory responses and the production of specialized pro-resolving mediators like resolvins and neuroprotectins. frontiersin.orgnih.gov These compounds help to resolve inflammation, a key process in neurodegenerative diseases. Given the structural similarities, it is hypothesized that other very long-chain fatty acids, including isomers of docosadienoic acid, could also have roles in neuroinflammation and neuroprotection, though specific research is needed to confirm this.

Antitumor and Antiviral Activities

Emerging research has begun to explore the potential of very long-chain polyunsaturated fatty acids as antitumor and antiviral agents.

Antitumor Properties

A study comparing the in vitro antitumor and antioxidant effects of docosadienoic acid (DDA) and docosatrienoic acid (DTA) with docosahexaenoic acid (DHA) has provided promising results. drugtargetreview.com The research, which utilized human breast cancer cell lines SK-BR-3 and MDA-MB-231, demonstrated that both DDA and DTA exhibited comparable or even superior antitumor and antioxidant effects compared to DHA. drugtargetreview.com Specifically, DTA was noted for its particularly strong antioxidant and pro-apoptotic effects. drugtargetreview.com

The study highlighted the potential of these very long-chain polyunsaturated fatty acids to inhibit the growth of cancer cells. The findings suggest that these compounds could be valuable as novel nutraceutical supplements in the prevention of cancer. drugtargetreview.com Further in vivo studies are necessary to understand the mechanisms of action and to explore the full therapeutic potential of DDA and DTA. drugtargetreview.com

Below is a table summarizing the comparative antitumor effects of Docosadienoic Acid (DDA), Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA) on human breast cancer cell lines.

| Cell Line | Compound | Key Findings |

| SK-BR-3 | DDA, DTA | Comparable or better antitumor and antioxidant effects than DHA. |

| MDA-MB-231 | DDA, DTA | Comparable or better antitumor and antioxidant effects than DHA. |

| Both | DTA | Elicited much stronger antioxidant and pro-apoptotic effects than DHA. |

Antiviral Activities

The antiviral properties of fatty acids are a field of growing interest, although specific research on 5,13-docosadienoic acid is scarce. However, studies on other long-chain fatty acids suggest potential mechanisms by which they may combat viral infections. Some fatty acids have been shown to interfere with the life cycle of enveloped viruses. nih.gov The proposed mechanisms often involve the disruption of the viral envelope or interference with viral entry into host cells.

For instance, research has shown that certain omega-3 very long-chain polyunsaturated fatty acids can inhibit the entry of SARS-CoV-2 into cells by reducing the ability of the viral spike protein to bind to cellular receptors. swfhealthsocial.co.uk It is plausible that other very long-chain fatty acids, potentially including isomers of docosadienoic acid, could exert similar antiviral effects. However, without direct experimental evidence, this remains a hypothesis. Further research is needed to investigate the specific antiviral activities of this compound and to determine its potential as an antiviral agent.

Effects on Melanogenesis

The regulation of melanin (B1238610) production, or melanogenesis, is a complex process with implications for skin pigmentation and protection against UV radiation. While there is no direct research on the effects of this compound on melanogenesis, studies on the structurally similar docosatrienoic acid (DTA) offer valuable insights.

Analogous to Docosatrienoic Acid

Recent research has demonstrated that docosatrienoic acid (DTA) can inhibit melanogenesis. mdpi.com The primary mechanism identified is the suppression of the intracellular MITF/Tyrosinase axis. mdpi.com MITF (microphthalmia-associated transcription factor) is a key regulator that controls the expression of essential melanogenic enzymes, including tyrosinase. swfhealthsocial.co.uk

Studies have shown that DTA reduces melanin content and intracellular tyrosinase activity in B16F10 melanoma cells. mdpi.com It achieves this by downregulating the mRNA expression of tyrosinase and other related proteins, TRP-1 and TRP-2. mdpi.com This downregulation is a consequence of DTA inhibiting the translocation of MITF to the nucleus. mdpi.com While DTA did show a mild direct inhibitory effect on mushroom tyrosinase activity at higher concentrations, this is not believed to be the primary mechanism for its anti-melanogenic effects in cells. mdpi.com

Given the structural similarities between docosadienoic acid and docosatrienoic acid, it is plausible that docosadienoic acid could exert analogous effects on melanogenesis. Both are very long-chain fatty acids, and such molecules can have similar interactions with cellular signaling pathways. Therefore, it is hypothesized that this compound might also inhibit melanogenesis by modulating the MITF/Tyrosinase pathway. However, this remains a theoretical postulation, and dedicated research is required to confirm any direct effects of this compound on melanin production.

The table below outlines the key steps in the melanogenesis pathway that are inhibited by docosatrienoic acid, which may be analogous for docosadienoic acid.

| Step in Melanogenesis | Effect of Docosatrienoic Acid (DTA) |

| MITF Nuclear Translocation | Inhibited |

| mRNA Expression of Tyrosinase, TRP-1, TRP-2 | Downregulated |

| Intracellular Tyrosinase Activity | Reduced |

| Melanin Content | Reduced |

Advanced Analytical Methodologies for Docosadienoic Acid Research

Sample Preparation and Lipid Extraction Techniques

The initial and most critical step in the analysis of 5,13-docosadienoic acid is its efficient extraction from the biological matrix while minimizing degradation and contamination. The choice of method depends on the sample type (e.g., tissue, plasma, cells) and the lipid content. Two of the most widely recognized and utilized methods are the Folch extraction and the Bligh and Dyer method. gerli.comnih.govaocs.org

The Folch method , first described in 1957, is considered a gold standard for exhaustive lipid extraction. gerli.comrockefeller.edu It employs a chloroform-methanol mixture (2:1, v/v) to homogenize the tissue sample, creating a single-phase system that effectively solubilizes lipids. rockefeller.eduseafdec.org Subsequent washing with a salt solution (e.g., NaCl or KCl) induces a phase separation, resulting in a lower chloroform (B151607) layer containing the lipids and an upper aqueous methanol (B129727) layer with non-lipid contaminants. rockefeller.eduslideshare.net The lipid-containing chloroform phase is then collected for further analysis. slideshare.net This method is particularly effective for thoroughly extracting lipids from animal tissues. seafdec.org

The Bligh and Dyer method was developed as a more rapid and economical alternative, particularly for samples with high water content, such as fish muscle. aocs.orgvliz.be It utilizes the endogenous water of the sample as part of a ternary solvent system with chloroform and methanol. nih.govaocs.org The procedure involves a two-step extraction that ultimately forms a biphasic system, with lipids partitioned into the lower chloroform layer. nih.gov While the Bligh and Dyer method uses a lower solvent-to-sample ratio, making it more convenient for large numbers of samples, it may underestimate the lipid content in samples with high lipid concentrations (>2%) compared to the Folch method. aocs.orgvliz.be

| Technique | Principle | Solvent System | Key Advantages | Considerations |

|---|---|---|---|---|

| Folch Extraction | Monophasic homogenization followed by biphasic separation to remove non-lipid contaminants. rockefeller.edu | Chloroform:Methanol (2:1, v/v), washed with an aqueous salt solution. rockefeller.eduseafdec.org | Exhaustive lipid recovery, considered a "gold standard". gerli.comrockefeller.edu | Requires larger solvent volumes compared to Bligh & Dyer. vliz.be |

| Bligh and Dyer Method | Utilizes sample's endogenous water to form a ternary system for extraction. aocs.org | Chloroform:Methanol:Water. nih.gov | Rapid, economical, suitable for samples with high water content. aocs.orgvliz.be | May underestimate lipids in high-fat samples (>2%). vliz.be |

Chromatographic Separation Methods

Following extraction, chromatographic techniques are essential for separating this compound from other fatty acids and lipid classes. Gas chromatography and high-performance liquid chromatography are the primary methods used for this purpose.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most powerful and commonly used technique for the detailed analysis of fatty acid profiles. researchgate.netnih.govresearchgate.net Due to the low volatility of free fatty acids, they must first be converted into more volatile, non-polar derivatives, typically Fatty Acid Methyl Esters (FAMEs) (see section 6.5). nih.gov

Once derivatized, the FAME mixture is injected into the GC, where compounds are separated based on their boiling points and polarity as they pass through a capillary column. nih.gov The retention time—the time it takes for a compound to exit the column—is used for identification by comparing it to known standards. awi.dejournal-of-agroalimentary.ro The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification and structural insights. nih.gov For quantification, known amounts of internal standards (often deuterated versions of fatty acids) are added to the sample before processing, allowing for accurate measurement of the target analyte's concentration. nih.govnih.govresearchgate.net

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-wax, Zebron ZB-1). awi.delipidmaps.org | Separates FAMEs based on chain length, degree of unsaturation, and isomerism. |

| Carrier Gas | Helium or Hydrogen. awi.de | Moves the sample through the column. |

| Injector Temperature | ~250°C. lipidmaps.org | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 120°C to 240°C). awi.de | Allows for the separation of a wide range of fatty acids with different boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). nih.govnih.gov | Detects and helps identify (MS) and quantify (FID, MS) the eluted compounds. |

While GC-MS is ideal for comprehensive profiling, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, especially for the isolation and purification of specific fatty acids like this compound in their underivatized form. aocs.orghplc.eu HPLC operates at ambient temperatures, making it suitable for heat-sensitive compounds that might degrade under the high temperatures of a GC injector. aocs.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation. aocs.org In this technique, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of acetonitrile, methanol, and water, is used to elute the compounds. aocs.org Separation is based on the hydrophobicity of the molecules; more non-polar fatty acids are retained longer on the column. By collecting the fractions that elute at the specific retention time for this compound, a highly purified sample can be obtained for further experiments. researchgate.netresearchgate.net This micropreparative capability is a key strength of HPLC in fatty acid research. aocs.org

Structural Elucidation and Isomer Differentiation

Determining the precise structure of this compound, including the location (5 and 13) and the geometry (cis/trans) of its double bonds, is crucial. The IUPAC name for the naturally occurring isomer is (5Z,13Z)-docosa-5,13-dienoic acid. nih.gov Chromatographic and spectrometric methods are key to this elucidation.

In GC-MS, different isomers will exhibit slightly different retention times. For example, trans isomers typically elute earlier than their cis counterparts. gcms.cz While mass spectrometry of FAMEs under standard electron ionization provides a fragmentation pattern, this often does not yield definitive information about the double bond position. However, specific derivatization techniques, such as forming picolinyl esters or dimethyloxazoline (DMOX) derivatives, can be employed. These derivatives produce characteristic fragments in the mass spectrometer that allow for the unambiguous assignment of double bond locations. aocs.org

HPLC, especially silver-ion HPLC, is another powerful tool for isomer separation. aocs.org This technique uses a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds. This interaction allows for the separation of fatty acids based on the number, position, and configuration of their double bonds. aocs.org

Quantitative Lipidomics and Metabolomics Profiling

Lipidomics and metabolomics are systems-level approaches that aim to quantify a large number of lipids or metabolites simultaneously in a biological sample. nih.govwalshmedicalmedia.com These high-throughput methods, typically employing LC-MS/MS or GC-MS, provide a comprehensive snapshot of the metabolic state of a cell, tissue, or organism. walshmedicalmedia.comnih.gov

In the context of this compound, these profiling techniques can reveal changes in its abundance relative to other lipids under different physiological or pathological conditions. For instance, a metabolomics study investigating the effects of the antipsychotic drug olanzapine (B1677200) in mice identified docosadienoic acid as one of four key plasma metabolites that significantly increased in response to the drug-induced hyperphagia and weight gain. nih.gov This increase was specifically blocked when the mice were co-treated with minocycline, suggesting a role for this fatty acid in the metabolic side effects of the medication. nih.gov Such studies are crucial for identifying potential biomarkers and understanding the complex roles of specific fatty acids like this compound in biological pathways. walshmedicalmedia.complos.org

Derivatization Techniques for Analysis

As mentioned previously, the analysis of fatty acids by GC is complicated by their polarity and low volatility. researchgate.netnih.gov Derivatization is a chemical modification process used to convert the polar carboxyl group of the fatty acid into a less polar and more volatile ester, making it amenable to GC analysis. nih.govsigmaaldrich.com

The most common derivatization method is the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) . nih.govnih.gov This process, known as esterification or transesterification, involves reacting the lipid extract with an alcohol, typically methanol, in the presence of a catalyst. sigmaaldrich.com

Commonly used catalysts and methods include:

Boron trifluoride (BF₃) in methanol: This is a widely used and effective reagent for esterifying fatty acids. The reaction is typically carried out by heating the sample with the BF₃-methanol solution. awi.derestek.com

Acid-catalyzed methylation: Using acidic catalysts like hydrochloric acid (HCl) or sulfuric acid in methanol is another common approach. nih.govnih.gov A solution of HCl in methanol can be prepared from concentrated aqueous HCl and used to effectively convert various lipid classes, including free fatty acids, into FAMEs. nih.gov

Base-catalyzed transesterification: Reagents like methanolic potassium hydroxide (B78521) (KOH) can be used for the rapid transesterification of glycerolipids. nih.gov

The choice of derivatization method can depend on the type of lipids present in the sample (e.g., free fatty acids vs. triacylglycerols). After the reaction, the FAMEs are typically extracted into a non-polar solvent like hexane (B92381) before being injected into the GC-MS system. nih.govrestek.com

Experimental Research Approaches and Model Systems

In Vitro Cell Culture Models

In vitro models are fundamental for dissecting the molecular mechanisms of 5,13-docosadienoic acid at the cellular level. While direct research on this compound is limited in some of these systems, they are widely used to study the effects of other long-chain polyunsaturated fatty acids (PUFAs), offering a framework for future investigations.

Research on the direct effects of this compound on isolated gastric cells is not extensively documented. However, this model system is crucial for understanding how different fatty acids influence gastric cell physiology and pathology, including gastric cancer. For instance, studies have utilized human gastric adenocarcinoma (AGS) and non-tumoral gastric epithelial (GES-1) cell lines to evaluate the impact of various PUFAs. Research on docosahexaenoic acid (DHA), another 22-carbon PUFA, has shown that it can selectively inhibit the viability of gastric cancer cells through the induction of apoptosis, without affecting non-tumoral cells udd.cl. These models allow for the detailed analysis of cellular mechanisms, such as apoptosis induction and cell proliferation, and would be suitable for investigating the potential cytotoxic or protective effects of this compound on gastric health udd.cl.

The B16F10 murine melanoma cell line is a widely used in vitro model for studying melanoma progression, metastasis, and the efficacy of potential therapeutic agents nih.govfrontiersin.org. While specific studies on this compound in these cells are not prominent in the literature, research on other docosatrienoic acids (DTA) has demonstrated significant effects. For example, DTA has been shown to reduce melanin (B1238610) content and intracellular tyrosinase activity in B16F10 cells nih.govmdpi.com. These effects are linked to the downregulation of key gene expression involved in melanogenesis nih.govmdpi.com. This cell line is instrumental for assessing how fatty acids can influence cancer cell biology, including viability, invasion, and pigmentation, making it a valuable tool for future research into this compound's potential role in melanoma treatment.

Primary hepatocytes and hepatocyte-derived cell lines (e.g., HepG2) are standard models for investigating lipid metabolism and liver diseases such as nonalcoholic fatty liver disease (NAFLD). Although research directly focusing on this compound in hepatocytes is scarce, these models have been extensively used to study the effects of other long-chain fatty acids. For example, studies using primary mouse hepatocytes have shown that DHA can ameliorate fructose-induced hepatic steatosis by reducing intracellular triglyceride accumulation and mitigating endoplasmic reticulum stress mdpi.com. The deficiency of endogenous DHA biosynthesis has been linked to NAFLD and ferroptosis-mediated hepatocyte injury in zebrafish models, highlighting the critical role of specific PUFAs in maintaining liver health nih.govnih.gov. These models are ideal for exploring the impact of this compound on hepatic lipid accumulation, lipogenesis, and cellular stress pathways.

Macrophages are key immune cells involved in inflammation, and in vitro models using cell lines like RAW 264.7 or primary peritoneal macrophages are essential for studying how fatty acids modulate their function. There is a lack of specific research on this compound in these models. However, extensive research on DHA has demonstrated its anti-inflammatory properties in macrophage models. DHA has been shown to inhibit macrophage nitric oxide production and Ia-expression, key markers of macrophage activation elsevierpure.com. In co-culture models with adipocytes, DHA can reduce the secretion of pro-inflammatory mediators and decrease the M1 polarization of macrophages semanticscholar.orgnih.gov. These findings suggest that macrophage cell lines are a pertinent model system to investigate whether this compound possesses similar immunomodulatory activities.

In Vivo Animal Models (e.g., Rat Models for Oxidative Stress, Mouse Models for Food Intake)

Animal models are indispensable for understanding the systemic effects of this compound on complex physiological processes that cannot be fully replicated in vitro.

Rat Models for Oxidative Stress: The restorative effect of (5E, 13E)–5,13–docosadienoic acid has been evaluated in Wistar rats with carbon tetrachloride (CCl₄)-induced oxidative stress. In these studies, CCl₄ administration led to a significant increase in markers of lipid peroxidation (thiobarbituric acid reactive substances - TBARS) and a decrease in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as reduced glutathione (GSH) content in the liver. Treatment with the docosadienoic acid isomer demonstrated a significant alteration of these serum marker enzymes and antioxidant levels back towards normalcy, indicating its potential to alleviate chemically induced oxidative stress and protect hepatic tissue.

| Model System | Organism | Application in Fatty Acid Research | Key Findings for Related Compounds |

|---|---|---|---|

| Chemically-Induced Oxidative Stress | Rat | Evaluating the protective effects of fatty acids against oxidative damage. | (5E, 13E)–5,13–Docosadienoic acid restored antioxidant enzyme levels and reduced lipid peroxidation in CCl₄-treated rats. |

| Dietary Intervention and Metabolism | Mouse | Assessing the impact of dietary fatty acids on food intake, body weight, and metabolism. | DHA-enriched diets can alter glucose and fatty acid metabolism and influence body composition in mice. nih.gov |

Genetic Engineering and Synthetic Biology Approaches for Production (e.g., in Yeasts like Y. lipolytica, Transgenic Plants like Brassica carinata)

The natural abundance of specific fatty acids like this compound can be low, making extraction from natural sources inefficient. Genetic engineering and synthetic biology offer promising alternatives for sustainable and high-yield production.

Yarrowia lipolytica : The oleaginous yeast Yarrowia lipolytica is a powerful microbial chassis for producing fatty acids due to its natural ability to accumulate large amounts of lipids. While the production of this compound has not been specifically reported, metabolic engineering strategies have been successfully used to produce its isomer, cis-13, 16-docosadienoic acid. By redesigning the biosynthetic pathway and employing "push-pull" strategies to enhance precursor supply, researchers have achieved the sustainable biological production of this novel fatty acid in Y. lipolytica. This demonstrates the potential of this yeast platform for producing custom-designed fatty acids, including this compound, through the introduction of specific elongase and desaturase enzymes.

Transgenic Plants like Brassica carinata : Brassica carinata (Ethiopian mustard) is an oilseed crop with significant potential as a platform for producing novel, high-value fatty acids. It naturally produces high levels of erucic acid, a 22-carbon monounsaturated fatty acid, making it a suitable starting point for engineering the production of other very long-chain fatty acids nih.govnih.gov. Metabolic engineering approaches in B. carinata have successfully increased the content of specific fatty acids and even produced entirely new ones, such as docosatrienoic acid (DTA) researchgate.net. By introducing specific genes for fatty acid elongases and desaturases and potentially silencing endogenous enzymes, it is feasible to modify the plant's fatty acid profile to accumulate this compound in the seed oil researchgate.netresearchgate.net.

| Production Platform | Organism Type | Key Engineering Strategies | Relevance for this compound |

|---|---|---|---|

| Yarrowia lipolytica | Yeast | Pathway redesign, precursor supply enhancement, heterologous gene expression. | Proven successful for producing the isomer 13,16-docosadienoic acid, indicating high potential for this compound synthesis. |

| Brassica carinata | Plant (Oilseed) | Heterologous expression of elongases and desaturases, gene silencing (RNAi). | Established platform for producing novel very long-chain fatty acids; a viable target for engineering this compound production in a scalable agricultural system. researchgate.net |

Comparative Biochemical Studies with Other PUFAs

Research into this compound (DDA) has included comparative studies to evaluate its biochemical properties and biological activities against other well-known polyunsaturated fatty acids (PUFAs), particularly the very-long-chain polyunsaturated fatty acid (VLCPUFA) docosahexaenoic acid (DHA). researchgate.net These studies provide insight into DDA's relative potency and potential mechanisms of action in various biological systems.

Detailed Research Findings

Comparative in vitro studies have investigated the functional properties of DDA alongside docosatrienoic acid (DTA) and DHA, which is often considered a benchmark for assessing the health benefits of VLCPUFAs. researchgate.net Key findings from this research have highlighted DDA's significant antioxidant, antitumor, and anti-inflammatory activities.

Antitumor and Antioxidant Effects: In studies using human breast cancer cell lines (SK-BR-3 and MDA-MB-231), DDA demonstrated antitumor and antioxidant effects that were comparable to, and in some aspects superior to, those of DHA. researchgate.net Research has shown that DDA possesses antioxidant capabilities that can reduce free radicals. researchgate.net

Anti-inflammatory Properties: DDA has been shown to exert strong anti-inflammatory effects in human macrophage models. researchgate.net Its mechanism involves lowering the protein expression levels of several key pro-inflammatory cytokines. This inhibitory action on inflammation-causing enzymes is similar to the physiological effects of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are known to block cyclooxygenase enzymes (COX-1 and COX-2). researchgate.net

The table below summarizes the comparative effects of DDA and DHA on pro-inflammatory cytokines in human macrophages.

Table 1: Comparative Anti-inflammatory Effects of DDA vs. DHA

This table outlines the observed effects of this compound (DDA) in comparison to Docosahexaenoic acid (DHA) on the expression of various pro-inflammatory cytokines in human macrophage cell models.

| Pro-inflammatory Cytokine | Observed Effect of DDA | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Lowered protein expression | researchgate.net |

| Interleukin-6 (IL-6) | Lowered protein expression | researchgate.net |

| Interferon γ (IFN-γ) | Lowered protein expression | researchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Lowered protein expression | researchgate.net |

| Tumor Necrosis Factor α (TNF-α) | Lowered protein expression | researchgate.net |

The metabolism of PUFAs like arachidonic acid is complex, involving key enzyme systems such as cyclooxygenases (COX) and lipoxygenases (LOX) that produce a wide range of bioactive mediators. nih.govfrontiersin.org The ability of DDA to inhibit enzymes like COX-1 and COX-2 places its mechanism of action in the context of these well-established inflammatory pathways. researchgate.net

Table 2: Summary of Comparative Biological Activities

This table provides a summary of the comparative research findings on the biological activities of this compound (DDA) relative to Docosahexaenoic acid (DHA).

| Biological Activity | DDA Finding | Comparator PUFA | Comparative Outcome | Reference |

|---|---|---|---|---|

| Antitumor Effect | Inhibitory activity against human breast cancer cells | DHA | Comparable or better than DHA | researchgate.net |

| Antioxidant Effect | Ability to reduce free radicals | DHA | Comparable or better than DHA | researchgate.net |

| Anti-inflammatory Effect | Inhibition of pro-inflammatory cytokines | DHA | Strong anti-inflammatory effects observed | researchgate.net |

| Enzyme Inhibition | Inhibitory activity against inflammation-causing enzymes | - | Effects similar to NSAIDs (e.g., Ibuprofen) by blocking COX-1 and COX-2 | researchgate.net |

Future Directions and Emerging Research Avenues for 5,13 Docosadienoic Acid

Elucidation of Undiscovered Bioactive Metabolites and Derivatives

The metabolic fate of 5,13-Docosadienoic acid is a critical area for future research. While the parent compound may have its own bioactivities, its metabolites and derivatives could possess even more potent or specific effects. Research on other polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), has revealed a rich diversity of over 70 bioactive metabolites, including resolvins, protectins, maresins, and N-acyl amides, which play crucial roles in resolving inflammation, modulating immune responses, and promoting tissue regeneration nih.gov. These metabolites are formed through enzymatic pathways involving cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes nih.govgoogle.com.

Future investigations should focus on identifying the specific enzymatic pathways that metabolize this compound. It is plausible that its unique non-methylene-interrupted structure leads to the formation of novel metabolites with distinct biological functions not seen with common PUFAs. Identifying these undiscovered metabolites could open up new avenues for understanding its role in health and disease, potentially leading to the development of new therapeutic agents nih.gov. For instance, studies on other NMIFA have suggested roles in modifying lipid metabolism and potentially lowering triacylglycerol levels, indicating that their metabolites could be key to these effects nih.gov.

Targeted Gene Editing and Enzymatic Manipulation for Enhanced Biosynthesis and Modulation

Advances in genome-editing technologies, particularly CRISPR/Cas9, offer unprecedented opportunities to enhance the biosynthesis of this compound. The biosynthetic pathways for NMIFA are not fully elucidated but are known to involve specific elongase and desaturase enzymes nih.govmdpi.com. By identifying and manipulating the key genes in these pathways, it may be possible to increase the production of this compound in various organisms, such as microalgae or oilseed crops.

Research in oilseed crops has demonstrated the power of CRISPR/Cas9 to modify fatty acid profiles. A primary target in many studies is the FATTY ACID DESATURASE 2 (FAD2) gene, which encodes an enzyme that converts oleic acid into linoleic acid nih.govfrontiersin.org. Knocking out or modifying the FAD2 gene has been shown to significantly increase the oleic acid content in a variety of crops, including rapeseed, soybean, and camelina nih.govfrontiersin.orgnih.gov. Similar strategies could be applied to enhance NMIFA production. For example, by knocking out competing enzymes or upregulating the expression of specific desaturases and elongases, cellular metabolism could be redirected towards the synthesis of this compound. Base editing, a more precise form of gene editing, can be used to introduce specific amino acid substitutions in enzymes like FAD2, attenuating their activity rather than eliminating it, which may help avoid potential growth defects frontiersin.org.

Table 1: Key Genes in Fatty Acid Biosynthesis as Targets for Genome Editing

| Gene Target | Enzyme Function | Potential Outcome of Editing |

| FAD2 (Fatty Acid Desaturase 2) | Converts oleic acid (18:1) to linoleic acid (18:2) nih.gov | Knockout increases oleic acid content; potential to redirect precursors to other pathways nih.govfrontiersin.org. |

| FAE1 (Fatty Acid Elongase 1) | Elongates fatty acids, involved in producing very-long-chain fatty acids like erucic acid researchgate.net. | Knockout can reduce undesirable long-chain fatty acids and alter the overall fatty acid profile frontiersin.org. |

| FATB (Fatty Acyl-ACP Thioesterase B) | Terminates fatty acid synthesis, influencing the amount of saturated fatty acids researchgate.net. | Knockout can reduce levels of saturated fatty acids researchgate.net. |

| Desaturases/Elongases (NMIFA-specific) | Involved in the specific steps of creating non-methylene-interrupted double bonds and elongating the carbon chain mdpi.com. | Upregulation or modification could specifically enhance the biosynthesis of this compound. |

Advanced Mechanistic Studies at the Molecular Level

Understanding how this compound exerts its effects at a molecular level is paramount. As a fatty acid, it can influence cellular processes through several mechanisms, including incorporation into cell membranes, activation of nuclear receptors, and binding to cell surface receptors . The unusual spacing of the double bonds in NMIFA like this compound may confer unique properties to cell membranes, such as increased resistance to oxidative stress and microbial lipases nih.govresearchgate.net.

Future research should employ advanced techniques to probe these molecular interactions. This includes investigating how this compound is incorporated into different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) within cellular and organellar membranes researchgate.net. Studies could explore its binding affinity for various fatty acid receptors, such as the G protein-coupled receptor GPR120 (also known as FFAR4), which is a known receptor for long-chain fatty acids medchemexpress.comlipidmaps.org. Determining the precise molecular targets and downstream signaling pathways will be crucial for elucidating the mechanisms behind its biological activities and for identifying potential therapeutic applications, such as its reported ability to inhibit topoisomerase I, which is relevant to cancer therapy nih.gov.

Integration with Multi-Omics Data in Systems Biology Contexts

To fully comprehend the biological significance of this compound, a systems biology approach is necessary. This involves integrating data from various "omics" platforms, including lipidomics, genomics, transcriptomics, and proteomics. Lipidomics, the large-scale study of lipids, is essential for mapping the distribution and concentration of this compound and its metabolites across different tissues and biological fluids researchgate.netnih.gov.

Exploration of Specific Isomer-Dependent Biological Activities

The geometric configuration of double bonds (cis vs. trans) in unsaturated fatty acids can dramatically alter their biological function solubilityofthings.com. The naturally occurring (5Z,13Z)-isomer of this compound has a specific three-dimensional shape that dictates its interaction with enzymes and receptors. Other isomers, such as those containing trans double bonds, would have different shapes and, consequently, potentially different biological activities solubilityofthings.comaocs.org.

Future research should focus on synthesizing different geometric isomers of this compound and systematically evaluating their biological effects. It is well-established that cis and trans isomers of other fatty acids are metabolized differently and can have opposing effects on cellular processes, such as eicosanoid production and membrane fluidity aocs.orgnih.gov. For example, studies on vitamin A isomers have shown that biological potency is highly dependent on the location and configuration of the double bonds semanticscholar.org. By comparing the activities of the (5Z,13Z)-, (5E,13Z)-, (5Z,13E)-, and (5E,13E)-isomers, researchers could uncover structure-activity relationships that are crucial for drug design and understanding the specific roles of the natural isomer. This exploration could reveal that certain isomers possess enhanced or entirely novel therapeutic properties.

Q & A

Q. How is 5,13-docosadienoic acid identified and quantified in biological samples?

Methodological Answer: Identification typically employs gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling, with methyl ester derivatization to enhance volatility. Quantification relies on internal standards (e.g., heptadecanoic acid) and calibration curves. Nuclear magnetic resonance (NMR) spectroscopy can confirm double-bond positions (e.g., 13,16 configuration) . For algae or plant extracts, thin-layer chromatography (TLC) and reversed-phase column chromatography are used for preliminary separation before analysis .

Q. What are the primary natural sources of this compound?

Methodological Answer: The compound is found in select plant and algal species. For example, L. papillosa algae contain 1.5% docosadienoic acid in their fatty acid profile . Meadowfoam (Limnanthes alba) seeds are another source, where it exists as a component of fatty amides requiring alkaline hydrolysis for isolation . Researchers should prioritize lipid extraction using Soxhlet apparatus or supercritical CO₂, followed by saponification and purification via urea complexation to concentrate unsaturated species.

Q. What is the biochemical role of this compound in its native organisms?

Methodological Answer: In fungi like H. marmoreus, docosadienoic acid derivatives may act as hemolytic agents, potentially linked to defense mechanisms or mycelial fusion. Enzymatic release from precursors (e.g., calcium salts) via esterases/lipases under pH-dependent conditions has been proposed . To study this, researchers can conduct in vitro hemolysis assays with erythrocytes, paired with enzyme inhibition studies (e.g., PMSF for serine proteases).

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized for high-purity yields?

Methodological Answer: Chemical synthesis often involves Δ13 and Δ5 desaturase enzymes or catalytic hydrogenation of polyunsaturated precursors. Challenges include regioselective double-bond placement. Advanced approaches use heterologous expression in yeast models to study desaturase activity . For purification, silver-ion chromatography effectively separates geometric isomers, while crystallization at low temperatures removes saturated contaminants .

Q. What mechanisms underlie the bioactivity of this compound isomers?